molecular formula C16H16N2O3S B5853425 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5853425
M. Wt: 316.4 g/mol
InChI Key: AWOCZCMDYLDHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as Mecarbinate, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide inhibits PTP activity by binding to the active site of the enzyme and preventing the dephosphorylation of proteins. This leads to an increase in protein phosphorylation and altered cellular signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-proliferative effects on cancer cells by inhibiting PTP activity. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTP inhibition, making it a useful tool for studying the role of PTPs in cellular signaling pathways. However, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

For 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide research include investigating its potential as a therapeutic target for cancer, diabetes, and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound for use in lab experiments. Finally, the development of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide derivatives with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-methoxyaniline with thiocarbonyldiimidazole followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been used in scientific research for its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the phosphorylation state of proteins and play a crucial role in cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has shown promising results in inhibiting PTP activity in vitro and in vivo, making it a potential therapeutic target for these diseases.

properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-13-7-3-11(4-8-13)15(19)18-16(22)17-12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOCZCMDYLDHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzoyl)-N'-(4-methoxyphenyl)thiourea

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